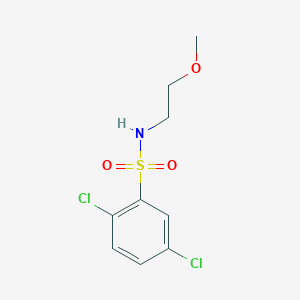
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as DCMES and has been widely used in scientific research due to its unique properties. In
Mecanismo De Acción
DCMES inhibits carbonic anhydrase IX by binding to its active site. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. As a result, the pH of the tumor microenvironment decreases, which inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
DCMES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and renal cancer cells. DCMES has also been shown to decrease the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. Additionally, DCMES has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMES has several advantages for lab experiments. It is a selective inhibitor of carbonic anhydrase IX and has been shown to have anticancer properties. DCMES is also stable under physiological conditions and can be easily synthesized. However, DCMES has some limitations. It has poor solubility in water, which limits its use in aqueous solutions. DCMES also has low bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the use of DCMES in scientific research. One direction is to develop more potent and selective inhibitors of carbonic anhydrase IX. Another direction is to investigate the use of DCMES in combination with other anticancer agents. Additionally, the use of DCMES in imaging and diagnosis of cancer is an area of future research.
Conclusion
In conclusion, 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its ability to inhibit carbonic anhydrase IX. DCMES has several advantages for lab experiments, including its selective inhibition of carbonic anhydrase IX and its stability under physiological conditions. However, DCMES also has some limitations, including its poor solubility in water and low bioavailability. There are several future directions for the use of DCMES in scientific research, including the development of more potent and selective inhibitors of carbonic anhydrase IX and the investigation of its use in combination with other anticancer agents.
Métodos De Síntesis
DCMES can be synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DCMES has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. DCMES has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes DCMES a potential anticancer agent.
Propiedades
Nombre del producto |
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C9H11Cl2NO3S |
Peso molecular |
284.16 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
DKSYESGSFSYBCV-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
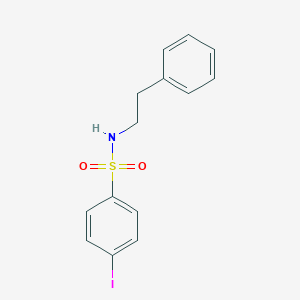
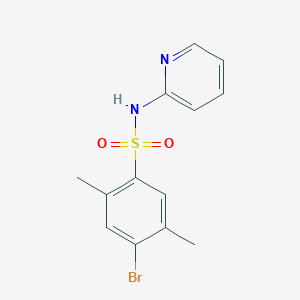
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
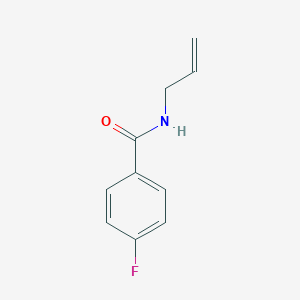
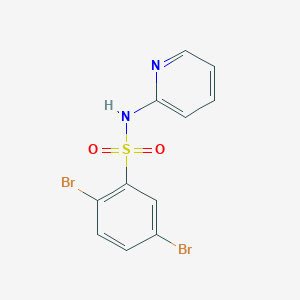
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)